Tetraniliprole

Description

bisimide-based insecticide

Properties

IUPAC Name |

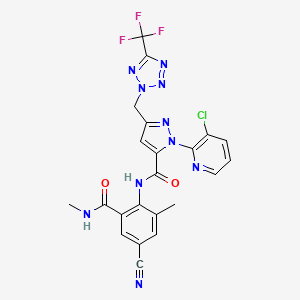

2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDVJPKNBVIKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClF3N10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894829 | |

| Record name | Tetraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229654-66-3 | |

| Record name | Tetraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229654-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229654663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9539O2TDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tetraniliprole on Insect Ryanodine Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraniliprole is a third-generation anthranilic diamide insecticide with broad-spectrum activity against a range of agricultural pests.[1] Like other diamides, its efficacy stems from its potent and selective action on insect ryanodine receptors (RyRs).[2][3] RyRs are large, ligand-gated ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER) that play a critical role in regulating intracellular calcium (Ca²⁺) levels, which is essential for processes like muscle contraction.[4][5][6]

Insects possess a single RyR isoform, whereas mammals have three, and significant sequence divergence between them forms the basis for the insecticide's high selectivity.[1][2] This guide provides an in-depth examination of the molecular mechanism by which this compound activates insect RyRs, leading to paralysis and death, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The insecticidal action of this compound is initiated by its specific interaction with the insect RyR, triggering a cascade of events that fatally disrupts the insect's neuromuscular function.

-

Binding to an Allosteric Site: this compound does not compete with ryanodine for its binding site. Instead, it binds to a distinct, allosteric site located within the transmembrane region of the RyR protein, at the interface between the transmembrane domain and the large cytosolic portion of the receptor.[1][2][7] Cryo-electron microscopy (cryo-EM) studies have revealed that anthranilic diamides like this compound and phthalic diamides (e.g., flubendiamide) target the same site, but adopt different binding poses.[2][7]

-

Channel Activation: Upon binding, this compound locks the RyR channel in a constitutively open conformation.[1] This action is agonistic; the insecticide actively promotes channel opening, rather than merely preventing it from closing. This sustained activation leads to a massive and uncontrolled release of Ca²⁺ ions from the internal stores of the SR/ER into the cytoplasm of muscle and nerve cells.[1][2][8]

-

Physiological Consequences: The resulting rapid and sustained increase in cytosolic Ca²⁺ concentration leads to continuous, uncontrolled muscle contraction and spasms.[1][4] This tonic muscle contraction results in paralysis, immediate cessation of feeding, lethargy, and ultimately, the death of the insect.[2][3]

Signaling Pathway of this compound Action

The following diagram illustrates the sequence of events from insecticide binding to the physiological outcome in the insect.

Caption: this compound binds to the insect RyR, causing uncontrolled Ca²⁺ release and paralysis.

Quantitative Data: Potency and Selectivity

The high efficacy of this compound on pests and its safety for mammals are rooted in its differential potency. Cryo-EM studies and fluorescence-based assays have been used to quantify these differences.[2] A chimeric RyR (chiRyR), where the diamide-binding site from rabbit RyR1 was modified with four insect-specific residues, was created to mimic the high-affinity binding of an insect RyR.[2]

The potency is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximal possible effect. A lower EC₅₀ value indicates higher potency.

| Compound | Receptor Type | Target Species/Construct | EC₅₀ Value (nM) | Reference |

| This compound | Mammalian | Rabbit RyR1 (rRyR1) | 7,600 | [2] |

| This compound | Insect-Mimicking | Chimeric RyR (chiRyR) | 46.1 | [2] |

| Flubendiamide | Mammalian | Rabbit RyR1 (rRyR1) | 4,500 | [2] |

| Flubendiamide | Insect-Mimicking | Chimeric RyR (chiRyR) | 25.1 | [2] |

Table 1: Comparative Potency of this compound and Flubendiamide on Mammalian vs. Insect-Mimicking Ryanodine Receptors. The data clearly shows that this compound is over 160-fold more potent on the insect-like receptor than on the mammalian receptor, highlighting its selectivity.[2]

Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques.

Fluorescence-Based Intracellular Ca²⁺ Assay

This method is used to measure the ability of a compound to induce Ca²⁺ release from the ER in living cells expressing a specific RyR.

-

Cell Line Preparation: Human Embryonic Kidney (HEK293) cells, which do not natively express RyRs, are stably transfected to express the RyR of interest (e.g., wild-type insect RyR, mammalian RyR, or a mutated/chimeric variant).[9][10]

-

Reporter System: A genetically encoded Ca²⁺ indicator, such as R-CEPIA1er, is co-expressed in the cells. This fluorescent protein is localized to the ER and its fluorescence intensity changes in response to Ca²⁺ concentration.[9][10]

-

Assay Procedure:

-

The engineered cells are plated in a multi-well format suitable for fluorescence microscopy.

-

A baseline fluorescence reading is established.

-

The cells are exposed to varying concentrations of this compound.

-

A time-lapse fluorescence assay records the decrease in ER Ca²⁺ (and corresponding change in fluorescence) as the RyR channels are opened by the insecticide.[2][9][10]

-

The data is used to generate dose-response curves and calculate EC₅₀ values.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information, allowing for the direct visualization of how this compound binds to the RyR.

-

Sample Preparation: The purified RyR protein (such as the chiRyR construct) is incubated with a saturating concentration of this compound to ensure complex formation.[2]

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This traps the RyR-tetraniliprole complexes in a thin layer of non-crystalline ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual receptor particles in different orientations.

-

Image Processing & 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional density map of the RyR-ligand complex.

-

Model Building: An atomic model of the protein and the bound insecticide is built into the density map, revealing the precise binding pose and the key amino acid residues involved in the interaction.[2][7]

Workflow and Logic Diagrams

The following diagrams visualize a typical experimental workflow and the logical relationship between different insecticide binding sites on the RyR.

Caption: A streamlined workflow for quantifying the potency of RyR activators like this compound.

Caption: The RyR has distinct but allosterically coupled sites for different classes of activators.[11][12]

Conclusion

This compound exerts its insecticidal effect through a highly specific mechanism of action. It functions as a potent agonist of the insect ryanodine receptor, binding to an allosteric site within the transmembrane region and locking the channel in an open state.[1][2] This leads to a fatal disruption of calcium homeostasis, causing uncontrolled muscle contraction, paralysis, and death.[1][8] The significant structural differences in this binding site between insects and mammals confer a high degree of selectivity, making this compound an effective tool in pest management with a favorable safety profile.[2][5] The detailed elucidation of this mechanism through advanced techniques like cryo-EM and fluorescence assays provides a robust framework for understanding insecticide resistance and designing next-generation pest control agents.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]

Tetraniliprole: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class (IRAC Group 28).[1][2] It is a potent modulator of insect ryanodine receptors, exhibiting high efficacy against a range of chewing and sucking pests, including lepidopteran larvae, coleopteran larvae, aphids, and whiteflies.[2][3] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Identification

This compound is chemically identified as 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide.[4][5]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide[4][5] |

| CAS Number | 1229654-66-3[1][6] |

| Molecular Formula | C22H16ClF3N10O2[6][7][8][9] |

| Molecular Weight | 544.88 g/mol [6][7] |

| Chemical Structure |

|

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Protocol |

| Melting Point | 228.4–230.1°C (Technical Grade)[2] | OECD Guideline 102[10][11][12][13][14] |

| Water Solubility (20°C) | 1.0 - 1.3 mg/L[1][15] | OECD Guideline 105[8][16][17][18] |

| Vapor Pressure (20°C) | 2.4 x 10⁻⁸ torr (3.2 x 10⁻⁶ Pa)[1][15] | OECD Guideline 104[9][19][20][21][22] |

| Octanol-Water Partition Coefficient (Log Kow) at 25°C | 2.6 (pH 4 and 7), 1.9 (pH 9)[2][15] | OECD Guideline 117 (HPLC Method)[23][24][25] |

| Dissociation Constant (pKa) | 9.1[2][6][15] | OECD Guideline 112 |

| Appearance | Beige, solid powder[2] | Visual Inspection |

Mechanism of Action: Ryanodine Receptor Modulation

This compound, like other diamide insecticides, exerts its insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[3][6][26] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[26] The binding of this compound to a specific site on the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from intracellular stores into the cytoplasm.[6][15][27] This disruption of calcium homeostasis results in muscle contraction, paralysis, cessation of feeding, and ultimately, death of the insect.[2][6]

References

- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 2. Diving Into Diamides [growertalks.com]

- 3. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nucleus.iaea.org [nucleus.iaea.org]

- 5. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diamide insecticides - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 14. oecd.org [oecd.org]

- 15. researchgate.net [researchgate.net]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. laboratuar.com [laboratuar.com]

- 18. filab.fr [filab.fr]

- 19. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 20. lcslaboratory.com [lcslaboratory.com]

- 21. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 22. oecd.org [oecd.org]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

- 26. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Tetraniliprole Insecticide

Introduction and Discovery

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class of chemistry (IRAC Group 28).[1][2] Developed and announced by Bayer CropScience in 2014, it represents a significant advancement in pest management, offering efficacy against a range of chewing and sucking pests, including those from the orders Lepidoptera, Coleoptera, and Diptera.[3][4][5] First registered by the U.S. Environmental Protection Agency (EPA) in March 2021, this compound is utilized in various agricultural crops such as corn, soybeans, fruits, and vegetables, as well as for turfgrass applications.[1] Its development addresses the need for effective control of economically important pests while offering a more favorable profile for many non-target organisms compared to older insecticide classes.[6] The active ingredient is formulated as a suspension concentrate and is applied via foliar spray, soil treatment, or seed treatment.[1]

Mode of Action: Ryanodine Receptor Modulation

This compound's insecticidal activity stems from its function as a modulator of the insect's ryanodine receptors (RyRs).[1][6] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[7]

Upon ingestion by a target pest, this compound binds to the RyRs, locking them in a partially open state. This leads to an uncontrolled release of internal calcium stores into the cytoplasm of muscle cells. The sustained elevation of intracellular calcium disrupts normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[1][4][6]

The selectivity of this compound arises from the significant structural differences between insect and mammalian RyRs. Mammalian RyRs are substantially less sensitive to the effects of anthranilic diamides, contributing to the low mammalian toxicity of this class of insecticides.[8][9]

Figure 1: Mechanism of action of this compound on insect ryanodine receptors.

Synthesis Pathway

A plausible synthetic route for this compound involves the coupling of two key intermediates: an anthranilic amide (Intermediate A ) and a pyrazole carboxylic acid (Intermediate B ).[3] The final step involves the formation of an amide bond between these two molecules.

Synthesis of Anthranilic Amide Intermediate (A)

The synthesis of the anthranilamide intermediate begins with a bromination reaction, followed by cyanation and amidation.[3]

-

Bromination: The starting material is brominated using hydrobromic acid and hydrogen peroxide.

-

Cyanation: The resulting bromide is then reacted with copper cyanide to introduce the cyano group, yielding an anthranilate.

-

Amidation: The anthranilate undergoes reaction with methylamine in a basic medium to afford the final anthranilamide intermediate.[3]

Synthesis of Pyrazole Carboxylic Acid Intermediate (B)

The synthesis of the more complex pyrazole intermediate is a multi-step process:[3]

-

Acylation: Electrophilic acylation of a vinyl ether with trichloroacetyl chloride yields an enone.

-

Bromination and Substitution: The enone is treated with bromine, and the resulting bromide is displaced with potassium acetate.

-

Pyrazole Formation: Reaction with hydrazine leads to a dihydropyrazole, which is then dehydrated to form the pyrazole ring.

-

Hydrolysis: Acidic hydrolysis removes both the trichloroacetyl and acetate protecting groups to give a pyrazole carboxylic acid.

-

Esterification and Chlorination: The carboxylic acid is treated with thionyl chloride followed by methanol to form a methyl ester and introduce a methylene chloride side chain.

-

Tetrazole Substitution: The methylene chloride is then substituted by a tetrazole sodium salt to yield the advanced pyrazole carboxylic acid intermediate.[3]

Final Coupling Step

In the final step, the pyrazole carboxylic acid intermediate (B ) is coupled with the anthranilic amide intermediate (A ) in the presence of methanesulfonyl chloride and a base like 2,6-lutidine to form the amide bond, yielding this compound.[3] This reaction often proceeds through a benzoxazinone intermediate.[3]

Figure 2: Simplified synthetic pathway of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₆ClF₃N₁₀O₂ | [10][11] |

| Molecular Mass | 544.88 g/mol | [10][11] |

| Appearance | Beige, solid powder (purified) | [2] |

| Melting Point | 226.9–229.6°C (purified) | [2] |

| Water Solubility | Slightly to moderately soluble | [1][12] |

| log Pow (n-octanol/water) | 2.6 (at pH 4 and 7) | [2] |

| pKa | 9.1 | [2] |

Toxicological Profile

| Study Type | Result (this compound Technical) | Reference |

| Acute Oral LD₅₀ (Rat) | >2000 mg/kg bw | [2] |

| Acute Dermal LD₅₀ (Rat) | >2000 mg/kg bw | [2] |

| Acute Inhalation LC₅₀ (Rat) | >5.01 mg/L | [2] |

| Skin Irritation (Rabbit) | Not an irritant | [2] |

| Eye Irritation (Rabbit) | Slight irritant | [2] |

| Skin Sensitization (Mouse) | Positive | [2] |

| Carcinogenicity | "Suggestive Evidence of Carcinogenic Potential" | [1] |

Ecotoxicological Data

| Organism Group | Toxicity Level | Details | Reference |

| Birds (Acute Oral) | Practically non-toxic | - | [1] |

| Mammals (Acute Oral) | Practically non-toxic | - | [1] |

| Freshwater Fish (Acute) | Slightly to practically non-toxic | Acute: >5,450 ppb | [1] |

| Freshwater Invertebrates | Highly toxic | Acute: 71.5 ppb; Chronic: 12.5 ppb | [1] |

| Honeybees (Acute Oral) | Highly toxic | - | [1] |

| Honeybees (Acute Contact) | Highly toxic | - | [1] |

| Earthworms (Eisenia fetida) | Low toxicity | LC₅₀ >4000 mg/kg | [13][14] |

Experimental Protocols

Residue Analysis in Water

A common method for the determination of this compound and its metabolites in water involves Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).

-

Objective: To quantify the concentration of this compound and its major degradates in water samples.

-

Methodology:

-

Sample Preparation: An aliquot of the water sample is taken. An isotopic internal standard is added to ensure accuracy. The sample is then diluted with a solution of acetic acid in acetonitrile.[5]

-

Analysis: The prepared sample is injected into an LC/MS/MS system. The system separates the parent compound and its metabolites, which are then detected and quantified by the mass spectrometer.[5]

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of known calibration standards.[5]

-

Validation: The method is validated for linearity, accuracy (recovery), and precision. Recovery studies are performed by spiking blank samples with known concentrations of the analytes. Acceptable recovery is typically in the range of 70-120%.[15] The Limit of Quantification (LOQ) and Limit of Detection (LOD) are also established.[15]

-

Figure 3: General experimental workflow for residue analysis.

Resistance Management

As with any insecticide, there is a risk of insect populations developing resistance to this compound. It is classified as a Group 28 insecticide by the Insecticide Resistance Action Committee (IRAC). To mitigate the development of resistance, it is recommended to rotate this compound with insecticides from different IRAC groups that have different modes of action. Adherence to label-specified application rates and intervals is also crucial for effective and sustainable pest management.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. apvma.gov.au [apvma.gov.au]

- 3. What is the synthesis of the insecticide this compound?_Chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. epa.gov [epa.gov]

- 6. News - this compound vs Chlorantraniliprole [bigpesticides.com]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 9. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C22H16ClF3N10O2 | CID 56602311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [sitem.herts.ac.uk]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity, residue and risk assessment of this compound in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Tetraniliprole's Binding Affinity to Insect Ryanodine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect ryanodine receptor (RyR), a large ion channel responsible for regulating intracellular calcium (Ca²⁺) release from the sarcoplasmic and endoplasmic reticulum, is a critical target for a major class of modern insecticides known as diamides.[1][2] These insecticides exhibit high efficacy against a broad spectrum of insect pests while demonstrating low toxicity to mammals, a selectivity attributed to structural differences between insect and mammalian RyRs.[2][3] Tetraniliprole, an anthranilic diamide, represents a significant advancement in this chemical class, offering potent control of key pests.[4] This technical guide provides an in-depth analysis of this compound's binding affinity to insect RyRs, detailing its mechanism of action, the experimental protocols used for its characterization, and quantitative binding data.

Mechanism of Action and Binding Site

This compound, like other diamide insecticides, functions by activating insect ryanodine receptors.[3][5] This activation leads to an uncontrolled release of Ca²⁺ from internal stores into the cytoplasm of muscle and nerve cells.[1][3] The resulting depletion of intracellular Ca²⁺ stores and sustained high cytosolic Ca²⁺ levels cause continuous muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[1][5]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction between diamide insecticides and insect RyRs.[1][6] These studies reveal that both anthranilic diamides (like this compound and Chlorantraniliprole) and phthalic diamides (like Flubendiamide) target the same binding site within the transmembrane region of the insect RyR.[1][6] However, they adopt different binding poses within this pocket, which may account for variations in their insecticidal spectrum and efficacy.[1][6] This binding promotes a conformational change in the RyR, leading to channel opening.[6]

Initial hypotheses suggested that anthranilic and phthalic diamides might bind to distinct but allosterically coupled sites.[7][8][9] However, the latest structural data provides strong evidence for a shared binding domain.[1][6] The selectivity of this compound for insect RyRs over their mammalian counterparts is a key feature contributing to its favorable safety profile.[1][3]

dot

Caption: Signaling pathway of this compound's action on insect ryanodine receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound and related diamide insecticides to RyRs is typically quantified using metrics such as the half-maximal effective concentration (EC₅₀) or the dissociation constant (Kd). Lower values indicate higher potency. The following tables summarize key quantitative data from published studies.

| Compound | Receptor Type | Assay Type | Measured Value (EC₅₀) | Reference |

| This compound | Mammalian RyR1 (rabbit) | Fluorescence-based Ca²⁺ release | 7.6 µM | [1] |

| Flubendiamide | Mammalian RyR1 (rabbit) | Fluorescence-based Ca²⁺ release | 4.5 µM | [1] |

| Compound | Receptor Type | Assay Type | Measured Value (Kd) | Reference |

| Chlorantraniliprole | Mammalian RyR1 | FRET-based saturation binding | Micromolar level (approx. 100-fold > insect RyR) | [10] |

Note: Specific Kd or Ki values for this compound on insect RyRs were not explicitly found in the provided search results, however, its high potency is well-established. Chlorantraniliprole data is included for comparative purposes as a closely related anthranilic diamide.

Experimental Protocols

The characterization of this compound's binding affinity to insect RyRs relies on sophisticated in vitro assays. The two primary methods employed are radioligand binding assays and fluorescence-based calcium imaging.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying the interaction between a ligand (like an insecticide) and its receptor. These assays can determine the affinity (Kd) and density (Bmax) of receptors in a given tissue preparation. A common approach is a competitive binding assay.

Methodology:

-

Membrane Preparation: Microsomal membranes rich in RyRs are isolated from insect tissues (e.g., muscle) or from cell lines engineered to express the insect RyR.[8]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the RyR (e.g., [³H]ryanodine or a radiolabeled diamide).[8]

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the RyR.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[8]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC₅₀ value.

dot

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence-Based Calcium Imaging

This technique provides a functional measure of RyR activation by directly monitoring changes in intracellular Ca²⁺ concentrations in real-time.

Methodology:

-

Cell Culture and Loading: A suitable cell line (e.g., HEK293 or insect-derived Sf9 cells) is engineered to express the insect RyR of interest.[1][11] These cells are then loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-3/AM or Cal-520).[11][12] The fluorescence intensity of these dyes increases upon binding to Ca²⁺.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using fluorescence microscopy, often with a confocal or two-photon system for higher resolution.[11][13]

-

Compound Application: this compound is applied to the cells.

-

Signal Detection: If this compound activates the RyRs, Ca²⁺ will be released from the endoplasmic reticulum, causing an increase in cytosolic Ca²⁺ concentration. This leads to a detectable increase in the fluorescence signal from the indicator dye.[1]

-

Data Analysis: The change in fluorescence intensity over time is measured and can be used to generate dose-response curves, from which the EC₅₀ value can be calculated.

dot

Caption: Workflow for a fluorescence-based calcium imaging assay.

Resistance to this compound

The emergence of insect resistance to diamide insecticides is a significant concern. Resistance is often linked to specific point mutations in the gene encoding the RyR.[1] Notably, mutations such as G4946E and I4790M, located in close proximity to the diamide binding site, have been shown to reduce the binding affinity of these insecticides, thereby conferring resistance.[1][14] Understanding the molecular basis of this resistance is crucial for the development of new insecticides that can overcome these mutations and for implementing effective resistance management strategies.[1]

Conclusion

This compound is a potent activator of insect ryanodine receptors, exhibiting high binding affinity and selectivity. Its mechanism of action, centered on the disruption of intracellular calcium homeostasis, has been extensively characterized through a combination of structural biology, radioligand binding assays, and functional calcium imaging. The detailed understanding of its interaction with the RyR at a molecular level provides a solid foundation for the development of next-generation insecticides and for strategies to mitigate the impact of insect resistance. This technical guide serves as a comprehensive resource for professionals engaged in the research and development of novel pest control solutions.

References

- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]

- 8. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of Intracellular Ca2+ and pH Changes in Sf9 Insect Cells by Rhodojaponin-III, A Natural Botanic Insecticide Isolated from Rhododendron molle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetraniliprole: A Group 28 Insecticide and its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 28 insecticide.[1] Its mode of action is the modulation of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle function.[1][2] By locking these channels in an open state, this compound causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis, cessation of feeding, and eventual death of the insect pest.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction

This compound is a significant advancement in pest control, offering high efficacy against a range of lepidopteran and coleopteran pests.[2] As a member of the diamide chemical class, it provides a valuable tool for insecticide resistance management programs.[1] Understanding the precise mode of action and having access to robust experimental data are crucial for its effective and sustainable use.

Mode of Action: Ryanodine Receptor Modulation

The primary target of this compound is the insect ryanodine receptor (RyR), a large tetrameric calcium channel located on the membrane of the sarcoplasmic and endoplasmic reticulum in muscle and nerve cells.[2][3]

Binding and Channel Activation:

A cryo-electron microscopy (cryo-EM) study has revealed that this compound, an anthranilic diamide, binds to the transmembrane region of the ryanodine receptor.[3] This binding event induces a conformational change in the receptor, promoting the channel to remain in an open state.[3] While the precise binding affinity (Kd) of this compound has not been definitively published, molecular docking studies on the related diamide, chlorantraniliprole, suggest a strong interaction. Resistance mutations in the RyR have been shown to reduce the binding affinity of diamides, highlighting the specificity of this interaction.[3]

Disruption of Calcium Homeostasis:

The prolonged opening of the RyR channel leads to a massive and uncontrolled efflux of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[4][5] This sudden and sustained increase in intracellular Ca2+ disrupts the normal regulation of muscle contraction and relaxation.

Physiological Consequences:

The immediate effect of this Ca2+ surge is the continuous contraction of muscles, leading to paralysis.[2][4] Affected insects exhibit symptoms such as lethargy, cessation of feeding, and ultimately, death.[3] The high selectivity of this compound for insect RyRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[2]

Signaling Pathway Diagram

References

- 1. tasafic.com [tasafic.com]

- 2. News - this compound vs Chlorantraniliprole [bigpesticides.com]

- 3. Diamide insecticides - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of the Tetrazole Ring in the Bioactivity of Tetraniliprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent and selective activity against a range of lepidopteran pests. Its mode of action involves the targeted activation of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from intracellular stores and subsequent muscle paralysis. A key structural feature distinguishing this compound from other diamide insecticides is its tetrazolylmethyl group. This in-depth technical guide elucidates the critical role of the tetrazole ring in the bioactivity of this compound, detailing its interaction with the ryanodine receptor at a molecular level. This document provides a comprehensive overview of the structure-activity relationships, quantitative bioactivity data, detailed experimental protocols for relevant assays, and a visual representation of the associated signaling pathways.

Introduction

The selective targeting of insect ion channels is a cornerstone of modern insecticide development. Ryanodine receptors (RyRs), large-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, are essential for excitation-contraction coupling in muscle cells.[1] The diamide class of insecticides, which includes this compound, selectively activates insect RyRs, inducing a continuous efflux of Ca2+ ions, leading to muscle dysfunction and eventual death of the insect.[1]

This compound's chemical structure is characterized by an anthraniloyl moiety, a pyrazole ring, and a distinctive tetrazolylmethyl substituent.[2] This tetrazole ring is not merely a structural placeholder but plays a crucial role in the molecule's potent insecticidal activity. Understanding the specific contributions of the tetrazole moiety to the bioactivity of this compound is paramount for the rational design of next-generation insecticides with improved efficacy and safety profiles.

The Tetrazole Ring: A Key to Potent Bioactivity

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, known for its favorable metabolic stability and ability to participate in various non-covalent interactions. In the context of this compound, the tetrazole moiety is integral to its high-affinity binding to the insect ryanodine receptor.

Molecular Interactions with the Ryanodine Receptor

Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the binding of this compound to a chimeric insect ryanodine receptor.[1] These studies reveal that the bulky tetrazole moiety of this compound nestles into a specific pocket within the transmembrane region of the receptor, between helices S4 and S0.[1] This positioning facilitates crucial interactions with key amino acid residues, including Leu4567 from helix S1, and Ile4816 and Val4820 from helix S4.[1] These hydrophobic interactions are critical for anchoring the molecule within the binding site and contributing to its high binding affinity.

Furthermore, the nitrogen atoms of the tetrazole ring can participate in hydrogen bonding and other polar interactions, further stabilizing the ligand-receptor complex. The precise orientation of the tetrazole ring within this pocket is a key determinant of this compound's potent agonistic activity.

dot

References

Methodological & Application

Application Notes and Protocols for Tetraniliprole Residue Analysis in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of Tetraniliprole residues in soil and water samples. The protocols are based on established and validated methodologies, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other extraction techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview

This compound is a broad-spectrum insecticide belonging to the diamide class of chemistry.[1] Monitoring its residues in environmental matrices like soil and water is crucial for assessing its environmental fate and ensuring regulatory compliance. The methods outlined below are designed to provide high sensitivity, accuracy, and reproducibility for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the key performance parameters of the analytical methods described in this document, providing a clear comparison of their capabilities.

Table 1: Method Performance for this compound Analysis in Water

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| This compound | LC/MS/MS (Method FV-004-W16-01) | 0.015 ng/mL | 0.10 ng/mL | Not specified in summary | [2] |

| This compound | HPLC/MS | 1.55 - 3.09 µg/kg | 5.16 - 10.29 µg/kg | 83.97 - 112.18 | [3][4] |

Table 2: Method Performance for this compound Analysis in Soil

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| This compound | Microwave-Assisted Extraction LC-MS/MS (Method 01373) | 0.4 - 0.9 ppb | 2 ppb | Not specified in summary | [5] |

| This compound | QuEChERS HPLC/MS | 1.55 - 3.09 µg/kg | 5.16 - 10.29 µg/kg | 83.97 - 112.18 | [3][4] |

| This compound & Metabolite | Modified QuEChERS LC-MS/MS | 0.01 µg/g | 0.05 µg/g | 78.28 - 104.77 | [6] |

Experimental Protocols

Protocol 1: Analysis of this compound in Water by LC-MS/MS (Based on Method FV-004-W16-01)

This protocol is suitable for the determination of this compound and its metabolites in surface and tap water.[2]

1. Sample Preparation:

-

Take an aliquot of the water sample.

-

Add an isotopic internal standard.

-

Dilute the sample with 1.25% acetic acid in acetonitrile.[2]

-

Mix the sample thoroughly.

2. Instrumental Analysis:

-

Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS). An ABSciex 6500 mass spectrometer with a Shimadzu LC 20AD HPLC system and CTC auto sampler has been used.[2]

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative polarity modes may be used depending on the specific analytes.[2]

-

Quantification: Based on the comparison of peak areas with those of known standards.[2]

3. Quality Control:

-

Include unfortified control samples, samples fortified at the LOQ (0.10 ng/mL), and samples fortified at 10x LOQ (1.0 ng/mL) in each analytical set.[2]

Protocol 2: Analysis of this compound in Soil using a Modified QuEChERS Method

This protocol utilizes the widely adopted QuEChERS method, which involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[3][7]

1. Sample Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.[8]

-

Add 2 g of anhydrous magnesium sulfate and 5 g of sodium chloride.[8]

-

Vortex the tube for 4 minutes and then centrifuge at 4000 rpm for 4 minutes.[8]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 10 mL QuEChERS centrifuge tube.[8]

-

The cleanup tube should contain 300 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA). For some applications, 5 mg of multiwalled carbon nanotubes can also be included.[8]

-

Vortex the tube for 4 minutes and then centrifuge at 4000 rpm for 4 minutes.[8]

3. Final Sample Preparation and Analysis:

-

Take 1 mL of the supernatant and filter it through a 0.22 µm organic membrane filter.[8]

-

The sample is now ready for analysis by LC-MS/MS.

-

Instrument: UPLC-XEVO TQ-S micro or similar.[8]

-

Column: Waters ACQUITY UPLC™BEH C18 column (50 mm × 2.1 mm, 1.7 µm particle size) or equivalent.[8]

-

Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[5]

Protocol 3: Analysis of this compound in Soil by Microwave-Assisted Extraction and LC-MS/MS (Based on Method 01373)

This method is a validated alternative for the extraction of this compound from soil matrices.[5]

1. Sample Extraction:

-

Weigh 20 g of the soil sample into a 100 mL wide-neck glass jar.[9]

-

Add 40 mL of an extraction mixture of acetonitrile/water/acetic acid (4000/1000/30, v/v/v).[9]

-

Place the jar in a microwave extractor and extract for 15 minutes.[9]

-

After extraction, add 200 µL of an internal standard solution and homogenize.[9]

-

Allow the sample to cool to room temperature.

-

Centrifuge the extract for 5 minutes at >12000 g to remove fine soil particles.[9]

2. Sample Dilution and Final Preparation:

-

Transfer a 0.1 mL aliquot of the supernatant into a tube and add 0.9 mL of 0.1% acetic acid, then homogenize.[9]

-

Centrifuge for 5 minutes at 13500 g and 5°C.[9]

3. Instrumental Analysis:

-

Instrument: High-Performance Liquid Chromatograph with Tandem Mass Spectrometry (HPLC-MS/MS).[5]

-

Ionization Mode: Electrospray Ionization (ESI).[9]

-

Detection: Multiple Reaction Monitoring (MRM) mode. The typical MRM transitions for this compound are 545.1 → 356.0 for quantification and 545.1 → 376.0 for confirmation.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues in soil and water samples.

Caption: General workflow for this compound residue analysis.

References

Application Note: High-Throughput Analysis of Tetraniliprole in Plant Tissues by HPLC-MS/MS

Abstract

This application note details a robust and sensitive HPLC-MS/MS methodology for the quantitative determination of Tetraniliprole, a broad-spectrum diamide insecticide, in various plant tissues. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides high selectivity and sensitivity for the detection of this compound residues, making it suitable for routine monitoring, food safety assessment, and environmental fate studies. The validated method demonstrates excellent linearity, accuracy, and precision across a range of plant matrices.

Introduction

This compound is a recently developed insecticide from the diamide class, which acts as a ryanodine receptor modulator.[1] Its widespread use in agriculture to control various pests in crops like rice, maize, and tomatoes necessitates reliable analytical methods for residue monitoring to ensure food safety and environmental protection.[2][3][4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for the analysis of diamide insecticides due to its high sensitivity and selectivity.[5][6] This application note provides a comprehensive protocol for the extraction, clean-up, and quantification of this compound in plant tissues, validated in accordance with international guidelines.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent consumption.[2][7]

Materials:

-

Homogenized plant tissue sample (e.g., tomato, maize leaves, rice)[2][7]

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

50 mL and 15 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Protocol:

-

Extraction:

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing anhydrous MgSO₄ and PSA. For example, an 11 mL aliquot can be added to a tube with 0.9 g MgSO₄ and 0.15 g PSA.[7]

-

Vortex for 1 minute to facilitate the removal of matrix components.

-

Centrifuge at a high speed (e.g., 3500 rpm for 5 minutes).[7]

-

Collect the supernatant for HPLC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter prior to injection.

-

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler (e.g., Shimadzu LC 20AD, Agilent 1290 UPLC)[8]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., ABSciex 6500, ABSciex 5500)[8]

-

Reversed-phase C18 column (e.g., ZORBAX® C18, 4.6 i.d. x 250 mm, 5 µm particle size; Phenomenex Luna C18(2)-HST, 50 mm x 2.0 mm, 2.5 μm particle size)[8][9]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water[8]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile[8]

-

Flow Rate: 0.8 mL/min (will vary depending on the column dimensions)[7]

-

Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[8]

-

Scan Type: Multiple Reaction Monitoring (MRM)[10]

-

Ion Source Temperature: 400°C[8]

-

MRM Transitions: The precursor and product ions for this compound should be optimized. A common quantitation transition is m/z 545.1 → 356.0, with a confirmation transition of m/z 545.1 → 376.0.[10]

Data Presentation

The performance of the method was validated across different plant matrices. Key validation parameters are summarized in the tables below.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| This compound | Rice | 1.55 - 3.09 | 5.16 - 10.29 | [2] |

| This compound | Maize | 10 | 50 | [7] |

| This compound | Tomato | 10 | 50 | [4] |

| This compound | Soil | 0.4 - 0.9 | 2 | [10] |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Rice | 0.01, 0.1, 2 | 82.3 - 98.9 | ≤ 8.3 | [2] |

| Pigeon Pea | Not Specified | 76.38 - 105.68 | Not Specified | [11] |

| Tomato | Not Specified | 78.28 - 104.77 | Not Specified | [4] |

| Maize | 0.05, 0.1, 0.25, 0.5 | > 82 | 0.35 - 5.63 | [9] |

Visualization

The overall workflow for the analysis of this compound in plant tissues is depicted in the following diagram.

Caption: Workflow for this compound residue analysis in plant tissues.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and efficient means for the determination of this compound residues in a variety of plant tissues. The use of the QuEChERS protocol for sample preparation ensures high recovery and effective matrix clean-up, while the sensitivity and selectivity of tandem mass spectrometry allow for detection at low µg/kg levels. This method is well-suited for high-throughput laboratories involved in pesticide residue monitoring and food safety compliance testing.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02117G [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Tetraniliprole Efficacy Against Lepidopteran Pests

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing field trials to evaluate the efficacy of Tetraniliprole against key lepidopteran pests. Adherence to these guidelines will ensure the generation of robust and reliable data suitable for regulatory submissions and scientific publications.

Introduction to this compound

This compound is a broad-spectrum insecticide belonging to the anthranilic diamide class (IRAC Group 28).[1] Its unique mode of action targets the ryanodine receptors in insect muscle cells, leading to the uncontrolled release of internal calcium stores.[1][2][3] This disruption of calcium regulation results in muscle paralysis and ultimately, the death of the target pest.[1][2] this compound has demonstrated high efficacy against a range of chewing and sucking pests, particularly lepidopteran larvae.[2][4]

Mechanism of Action: Ryanodine Receptor Modulation

This compound binds to the ryanodine receptors, which are critical for regulating calcium flow within muscle cells. This binding locks the receptors in an open state, causing a continuous leakage of calcium from the sarcoplasmic reticulum into the cytoplasm. The resulting elevated intracellular calcium levels lead to uncontrolled muscle contraction, paralysis, and cessation of feeding, ultimately resulting in the death of the insect.

References

Application Notes and Protocols for Screening Insect Susceptibility to Tetraniliprole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioassays to determine insect susceptibility to Tetraniliprole. This compound is a second-generation anthranilic diamide insecticide that offers a unique mode of action, making it a valuable tool in insecticide resistance management programs.

Introduction

This compound is a potent insecticide that targets the insect ryanodine receptor (RyR), a crucial component in muscle contraction. Upon binding, it causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to continuous muscle contraction, paralysis, feeding cessation, and ultimately, insect death. Understanding the susceptibility of target pest populations to this compound is essential for its effective and sustainable use. The following protocols outline standardized methods to establish baseline susceptibility, monitor for resistance development, and evaluate the efficacy of new formulations.

Mode of Action: Ryanodine Receptor Activation

This compound's mode of action is centered on the insect's muscular and nervous systems. It specifically binds to the ryanodine receptor, an ion channel that regulates calcium flow. This binding locks the channel in an open state, causing a massive and uncontrolled release of intracellular calcium stores. The resulting elevated calcium levels trigger sustained muscle contraction and paralysis.

Application Notes and Protocols for Determining the Dissipation Kinetics of Tetraniliprole in Chili and Tomato

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetraniliprole is a broad-spectrum insecticide belonging to the diamide class, effective against a range of lepidopteran and other chewing insect pests. Understanding its dissipation kinetics in edible crops like chili and tomato is crucial for establishing pre-harvest intervals (PHIs), ensuring consumer safety, and meeting regulatory requirements for maximum residue limits (MRLs). These application notes provide a comprehensive overview of the methodologies for studying the dissipation of this compound in chili and tomato, from field application to laboratory analysis.

Data Presentation: Dissipation Kinetics of this compound

The following tables summarize the quantitative data on the dissipation kinetics of this compound in chili and tomato from various studies.

Table 1: Dissipation Kinetics of this compound in Chili

| Application Rate (g a.i./ha) | Initial Deposit (mg/kg) | Half-life (days) | Safe Waiting Period (days) | Analytical Method | Reference |

| 50 | 0.379 | 1.58 | 9.89 | Not Specified | [1][2] |

| 60 | 0.898 | 1.49 | 4.16 | QuEChERS, UHPLC | [3][4][5][6] |

| 62.5 | 0.593 | 1.99 | 12.11 | Not Specified | [1][2] |

| 120 | 1.271 | 1.53 | 5.04 | QuEChERS, UHPLC | [3][4][5][6] |

Table 2: Dissipation Kinetics of this compound in Tomato

| Application Rate (g a.i./ha) | Initial Deposit (mg/kg) | Half-life (days) | Safe Waiting Period (days) | Analytical Method | Reference |

| 60 | 0.42 | 1.3 | 4.5 | Modified QuEChERS | [7] |

| 60 | 0.865 | 2.7 | 15 | HPLC-PDA | [8][9] |

| 120 | 0.65 | 1.6 | 5.8 | Modified QuEChERS | [7] |

| 120 | 1.747 | 3.49 | 15 | HPLC-PDA | [8][9] |

| 375 | 0.64 | 5.65 | 4.72 | Modified QuEChERS, LC-MS/MS | [10] |

| 469 | 0.96 | 7.46 | 11.97 | Modified QuEChERS, LC-MS/MS | [10] |

Experimental Protocols

Detailed methodologies for the key experiments involved in determining the dissipation kinetics of this compound are provided below.

Field Trial Protocol

A supervised field trial is the foundational experiment for studying pesticide dissipation under real-world agricultural conditions.

Objective: To obtain representative samples of chili or tomato for residue analysis after the application of this compound.

Materials:

-

This compound formulation (e.g., 200 g/L SC)

-

Knapsack sprayer

-

Personal Protective Equipment (PPE)

-

Sterile sample collection bags

-

Cooler with ice packs

Procedure:

-

Plot Design: Establish experimental plots with a suitable buffer zone to prevent spray drift between treatments and control plots.

-

Application: Apply this compound at the desired rates (e.g., recommended dose and double the recommended dose) using a calibrated knapsack sprayer to ensure uniform coverage of the crop.[1][3][8][9]

-

Sampling: Collect samples at predetermined intervals (e.g., 0 (1 hour after spraying), 1, 3, 5, 7, 10, and 15 days after application).[3][5]

-

Sample Collection: Randomly collect at least 1 kg of chili or tomato fruits from each plot at each sampling interval.

-

Sample Handling: Place samples in labeled sterile bags, and transport them to the laboratory in a cooler with ice packs to prevent degradation. Store samples at -20°C until analysis.

Sample Preparation and Extraction Protocol (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices.[3][4][5][6]

Objective: To extract this compound residues from chili or tomato samples efficiently.

Materials:

-

Homogenizer or blender

-

Centrifuge

-

50 mL centrifuge tubes

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) (for pigmented samples like chili)

Procedure:

-

Homogenization: Weigh 10-15 g of a representative portion of the chopped chili or tomato sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10-15 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

-

Shake vigorously for 1 minute and then centrifuge.[1]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate. For chili samples, GCB may be included to remove pigments.[7]

-

Vortex for 30 seconds and then centrifuge.

-

-

Final Extract: The resulting supernatant is the final extract ready for analysis.

Analytical Instrumentation Protocol

The quantification of this compound is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector.

Objective: To separate and quantify this compound in the prepared sample extracts.

Instrumentation:

-

For HPLC with Photo Diode Array (PDA) Detector:

-

For Ultra-High-Performance Liquid Chromatography (UHPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium acetate.

-

Ionization Mode (for MS/MS): Electrospray Ionization (ESI) in positive or negative mode.[12]

-

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound in a suitable solvent and generate a calibration curve.

-

Injection: Inject a known volume of the final extract from the QuEChERS procedure into the HPLC system.

-

Quantification: Identify and quantify the this compound peak based on its retention time and the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Dissipation Kinetics Study```dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Nodes A [label="Field Trial Setup\n(Chili/Tomato Plots)"]; B [label="Application of this compound\n(Recommended & Double Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Sample Collection at Intervals\n(0, 1, 3, 5, 7, 10, 15 days)"]; D [label="Sample Preparation\n(Homogenization)"]; E [label="QuEChERS Extraction\n(Acetonitrile & Salts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Dispersive SPE Cleanup\n(PSA, MgSO4, GCB)"]; G [label="Instrumental Analysis\n(HPLC/UHPLC/LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Data Analysis\n(Dissipation Kinetics, Half-life)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Reporting\n(Application Notes & Protocols)"];

// Edges A -> B [label="Treatment"]; B -> C [label="Post-Application"]; C -> D [label="To Laboratory"]; D -> E; E -> F [label="Purification"]; F -> G [label="Analysis"]; G -> H; H -> I [label="Final Output"]; }

Caption: Key parameters in dissipation kinetics analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Dissipation pattern of this compound in/on green chilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Tetraniliprole Resistance in Tuta absoluta

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of tetraniliprole resistance in the tomato leafminer, Tuta absoluta.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in Tuta absoluta?

A1: The primary mechanisms of this compound resistance in Tuta absoluta are:

-

Metabolic Resistance: This is primarily driven by the overexpression of cytochrome P450 monooxygenase (P450) genes. Specific P450 genes, such as CYP405D1, CYP6AB269, and CYP4AU1, have been identified as being significantly upregulated in this compound-resistant strains.

-

Target-Site Resistance: This involves mutations in the ryanodine receptor (RyR) gene, which is the molecular target for diamide insecticides like this compound. While not as commonly reported for this compound as for other diamides, mutations such as G4903E, I4746M, G4903V, and I4746T have been identified in diamide-resistant T. absoluta populations.

Q2: What levels of this compound resistance have been observed in Tuta absoluta?

A2: Laboratory selection and field observations have reported varying levels of resistance. For instance, a laboratory-selected strain developed a 20.80-fold resistance to this compound after eight generations of continuous selection. Another field-evolved population from China exhibited a moderate resistance of 36.2-fold.

Q3: Is there cross-resistance between this compound and other insecticides in Tuta absoluta?

A3: Yes, cross-resistance has been observed. A this compound-resistant population with a 36.2-fold resistance also showed cross-resistance to other diamide insecticides, specifically chlorantraniliprole (12.2-fold) and flubendiamide (6.7-fold). However, this population showed little to no cross-resistance to insecticides with different modes of action, such as broflanilide, spinosad, metaflumizone, and indoxacarb.

Q4: Are there fitness costs associated with this compound resistance in Tuta absoluta?

A4: Yes, fitness costs have been documented in this compound-resistant strains of Tuta absoluta. These can manifest as extended developmental times, reduced adult longevity, and lower fecundity and hatching rates compared to susceptible strains.

Q5: How can I determine if metabolic resistance is present in my Tuta absoluta population?

A5: You can investigate metabolic resistance through several methods:

-

Synergist Bioassays: Use a P450 inhibitor like piperonyl butoxide (PBO) in your bioassays. A significant increase in the toxicity of this compound in the presence of PBO suggests the involvement of P450-mediated detoxification.

-

Enzymatic Assays: Directly measure the activity of detoxification enzymes like cytochrome P450s and glutathione S-transferases in your resistant population and compare it to a susceptible strain.

-

Gene Expression Analysis: Use quantitative real-time PCR (RT-qPCR) or RNA sequencing (RNA-seq) to compare the expression levels of P450 genes between resistant and susceptible populations.

Q6: How can I identify target-site mutations in the ryanodine receptor (RyR) of Tuta absoluta?

A6: To identify RyR mutations, you will need to sequence the relevant domains of the RyR gene from individual insects. Compare the sequences from your resistant population to those of a susceptible strain to identify any amino acid substitutions. Known mutations associated with diamide resistance in T. absoluta include G4903E, I4746M, G4903V, and I4746T.

Troubleshooting Guides

Guide 1: Unexpectedly High LC50 Values in Bioassays

| Potential Issue | Troubleshooting Steps |

| High level of resistance in the test population. | 1. Review the collection history of the population. Has it been exposed to diamide insecticides in the field? 2. Perform a synergist assay with piperonyl butoxide (PBO). A significant reduction in LC50 with PBO points towards metabolic resistance. 3. Conduct molecular analysis to check for known RyR mutations. |

| Incorrect insecticide concentration. | 1. Verify the stock solution concentration and the serial dilution calculations. 2. Prepare fresh insecticide solutions for each bioassay. |

| Suboptimal bioassay conditions. | 1. Ensure the temperature, humidity, and photoperiod are within the optimal range for Tuta absoluta larval development. 2. Check the quality and age of the tomato leaves used in the assay. |

Guide 2: Inconclusive Results from Synergist Assays

| Potential Issue | Troubleshooting Steps |

| Synergist concentration is too low or too high. | 1. Perform a dose-response experiment for the synergist alone to determine a non-toxic concentration. 2. Consult literature for commonly used concentrations of PBO in Tuta absoluta bioassays. |

| Resistance is not primarily mediated by P450s. | 1. Consider the possibility of target-site resistance. Sequence the ryanodine receptor gene. 2. Investigate the activity of other detoxification enzyme families, such as glutathione S-transferases (GSTs) and carboxylesterases (CarEs). |

| Variability in synergist application. | 1. Ensure uniform application of the synergist to the leaf discs or diet. 2. Increase the number of replicates to improve statistical power. |

Guide 3: Low Yield or Poor Quality RNA for Gene Expression Analysis

| Potential Issue | Troubleshooting Steps |

| Degradation of RNA during extraction. | 1. Use an RNase-free work environment and reagents. 2. Immediately flash-freeze samples in liquid nitrogen after collection and store them at -80°C. 3. Use a reputable RNA extraction kit designed for insects. |

| Low quantity of starting material. | 1. Pool multiple larvae for each biological replicate. A common practice is to pool five 3rd instar larvae. 2. Ensure you are using the appropriate life stage for your experiment (e.g., 3rd instar larvae). |

| Contamination with genomic DNA. | 1. Perform an on-column DNase digestion during the RNA extraction process. 2. Alternatively, treat the extracted RNA with DNase I post-extraction. |

Data Presentation

Table 1: this compound Resistance Ratios in Tuta absoluta

| Strain/Population | Resistance Ratio (RR) | Method of Selection/Origin | Reference |

| TetraRS | 20.80-fold | Laboratory selection for 8 generations | |

| Huailai (HL) | 36.2-fold | Field-collected from Northern China | |

| Tet-R | 68.45-fold | Laboratory selection |

Table 2: Cross-Resistance Spectrum in a this compound-Resistant Tuta absoluta Population (HL Strain)

| Insecticide | Class | Cross-Resistance Ratio | Reference |

| Chlorantraniliprole | Diamide | 12.2-fold | |

| Flubendiamide | Diamide | 6.7-fold | |

| Broflanilide | - | 1.6-fold | |

| Spinosad | Spinosyn | 2.1-fold | |

| Metaflumizone | Semicarbazone | 1.5-fold | |

| Indoxacarb | Oxadiazine | 2.8-fold |

Table 3: Upregulated Cytochrome P450 Genes in this compound-Resistant Tuta absoluta

| Gene | Fold Change (Resistant vs. Susceptible) | Method of Analysis | Reference |

| CYP405D1 | Upregulated | RNA-seq and RT-qPCR | |

| CYP6AB269 | Upregulated | RNA-seq and RT-qPCR | |

| CYP4AU1 | Upregulated | RNA-seq and RT-qPCR |

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for this compound Susceptibility

-

Preparation of Insecticide Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). Make a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

-

Leaf Preparation: Select fresh, untreated tomato leaves. Cut leaf discs of a uniform size (e.g., 5 cm diameter).

-

Treatment: Dip each leaf disc into a specific insecticide dilution for 10-20 seconds. Allow the leaves to air-dry completely. For the control group, dip leaf discs in distilled water with the surfactant only.

-

Infestation: Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce a known number of 2nd or 3rd instar Tuta absoluta larvae (e.g., 10-15 larvae) into each Petri dish.

-